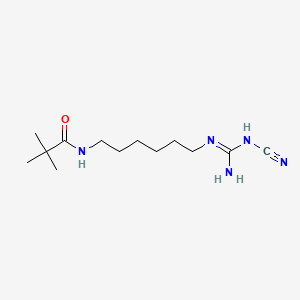
N-(6-(3-Cyanoguanidino)hexyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(3-Cyanoguanidino)hexyl)pivalamide typically involves the reaction of 6-aminohexylamine with pivaloyl chloride to form the corresponding pivalamide. This intermediate is then reacted with cyanoguanidine under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(6-(3-Cyanoguanidino)hexyl)pivalamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyanoguanidino group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: The major products are substituted derivatives of the original compound.
Hydrolysis: The major products are the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
N-(6-(3-Cyanoguanidino)hexyl)pivalamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other chemical compounds.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Industry: Used in the production of disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of N-(6-(3-Cyanoguanidino)hexyl)pivalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanoguanidino group is known to form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. This compound can affect various biochemical pathways, depending on its specific application.
Comparison with Similar Compounds
- N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide
- N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide
- N-(2-Chloro-6-formylpyridin-3-yl)pivalamide
Comparison: N-(6-(3-Cyanoguanidino)hexyl)pivalamide is unique due to its specific structure, which includes a hexyl chain and a cyanoguanidino group. This structure imparts distinct chemical and biological properties, making it particularly useful in the synthesis of antimicrobial agents and enzyme inhibitors. In contrast, similar compounds may have different substituents or functional groups, leading to variations in their reactivity and applications .
Properties
Molecular Formula |
C13H25N5O |
|---|---|
Molecular Weight |
267.37 g/mol |
IUPAC Name |
N-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H25N5O/c1-13(2,3)11(19)16-8-6-4-5-7-9-17-12(15)18-10-14/h4-9H2,1-3H3,(H,16,19)(H3,15,17,18) |
InChI Key |
ABBMDROOWQCANU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCCCCCN=C(N)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















